molecular formula C8H12O4 B2521773 1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2247101-96-6

1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No. B2521773
CAS RN: 2247101-96-6
M. Wt: 172.18
InChI Key: OXVCEMMNWPCGPB-UHFFFAOYSA-N
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Description

The compound “2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid” is a solid substance with a molecular weight of 128.13 . It’s stored in an inert atmosphere at temperatures between 2-8°C . The compound is used in various chemical reactions and can be readily derivatized with numerous transformations .


Molecular Structure Analysis

Bicyclo[2.1.1]hexanes are saturated bicyclic structures that are incorporated in newly developed bio-active compounds . They are still underexplored from a synthetic accessibility point of view .


Chemical Reactions Analysis

Bicyclo[2.1.1]hexanes can be used in various chemical reactions. They can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Scientific Research Applications

Organic & Biomolecular Chemistry

This compound plays an increasingly important role in the field of organic and biomolecular chemistry . It is incorporated in newly developed bio-active compounds, and is part of the valuable saturated bicyclic structures . The compound is used in an efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

Medicinal Chemistry

In medicinal chemistry, this compound is preferred for its sp3-rich and strained bicyclic scaffolds as bio-isosteres . Its intrinsic properties play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates . It also offers new vector’s angle opportunities .

Synthetic Accessibility

The compound is still underexplored from a synthetic accessibility point of view . However, new synthetic routes, implementation of new methodologies, and new exit vectorization have been the focus of numerous works . Access to a diverse range of exit vectors is still limited and additional work is required to fully exploit the rich chemical space surrounding the [2.1.1] platform .

Chemical Space Exploration

The compound is used in the exploration of new atom and exit-vector arrangements for [2.1.1] scaffolds . The focus is on the synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes . A novel, robust, scalable, and mild synthetic route has been proposed towards these systems .

Skeletal Editing of Organic Molecules

The compound has been used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This strategy includes the use of an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent .

Commercial Availability

The compound is commercially available and is used in various research and development activities . It is supplied by companies like Enamine and Sigma-Aldrich .

properties

IUPAC Name

1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-5-8(6(10)11)2-7(3-8,4-9)12-5/h5,9H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVCEMMNWPCGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CC(C2)(O1)CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

CAS RN

2247101-96-6
Record name 1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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